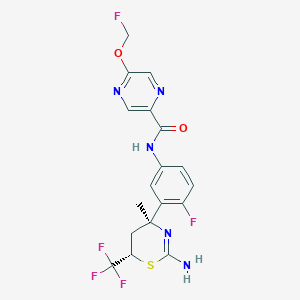
Bace1-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bace1-IN-5 is a chemical compound that acts as an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease enzyme that plays a crucial role in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid-β peptides and potentially slow the progression of Alzheimer’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The final steps usually involve coupling reactions to form the desired this compound compound. These reactions may include amide bond formation, esterification, or other coupling techniques.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps in a controlled manner.
Continuous Flow Processing: Continuous flow reactors may be employed to improve efficiency and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bace1-IN-5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Bace1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-β production.
Biology: Employed in cellular and molecular biology studies to investigate the role of BACE1 in Alzheimer’s disease.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease by reducing amyloid-β levels.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 inhibitors.
Mécanisme D'action
Bace1-IN-5 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) by BACE1, reducing the production of amyloid-β peptides. The molecular targets and pathways involved include:
BACE1 Enzyme: The primary target of this compound is the BACE1 enzyme.
Amyloid Precursor Protein (APP): By inhibiting BACE1, the cleavage of APP is reduced, leading to lower levels of amyloid-β peptides.
Amyloid-β Pathway: The overall pathway of amyloid-β production is disrupted, potentially slowing the progression of Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bace1-IN-1: Another BACE1 inhibitor with a similar mechanism of action.
Bace1-IN-2: A structurally related compound with comparable inhibitory effects on BACE1.
Bace1-IN-3: Another analog with similar properties and applications.
Uniqueness
Bace1-IN-5 is unique due to its specific binding affinity and selectivity for BACE1. It may offer advantages in terms of potency, efficacy, and reduced side effects compared to other BACE1 inhibitors. Additionally, its chemical structure may provide unique interactions with the BACE1 enzyme, enhancing its inhibitory effects.
Propriétés
Formule moléculaire |
C18H16F5N5O2S |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
N-[3-[(4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H16F5N5O2S/c1-17(5-13(18(21,22)23)31-16(24)28-17)10-4-9(2-3-11(10)20)27-15(29)12-6-26-14(7-25-12)30-8-19/h2-4,6-7,13H,5,8H2,1H3,(H2,24,28)(H,27,29)/t13-,17-/m0/s1 |
Clé InChI |
JRPAQOLQALFUAQ-GUYCJALGSA-N |
SMILES isomérique |
C[C@]1(C[C@H](SC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=N3)OCF)F |
SMILES canonique |
CC1(CC(SC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=N3)OCF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
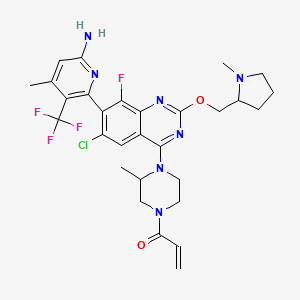
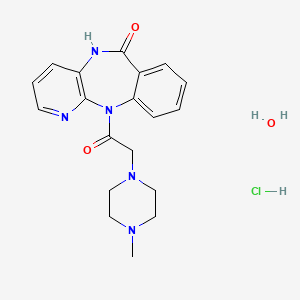
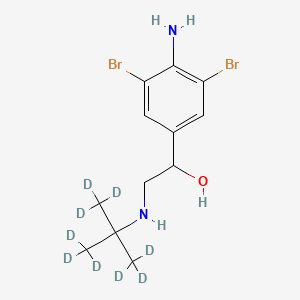
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
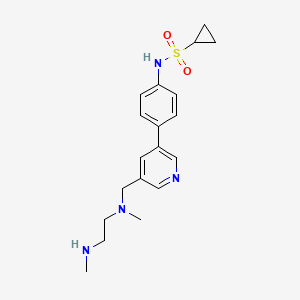
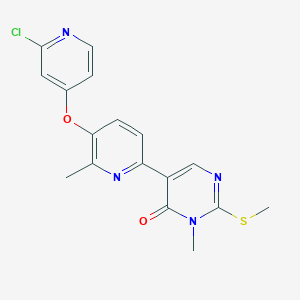
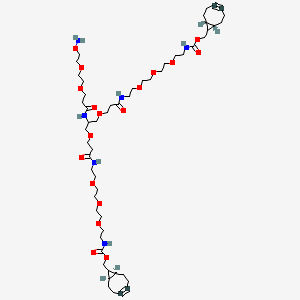
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
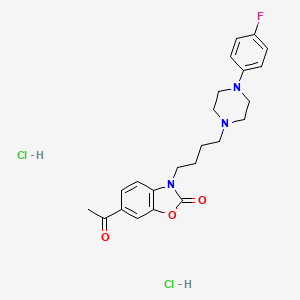
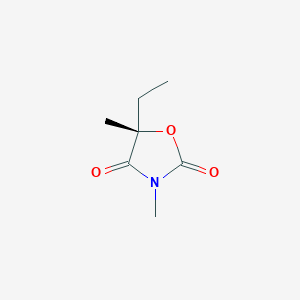
![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
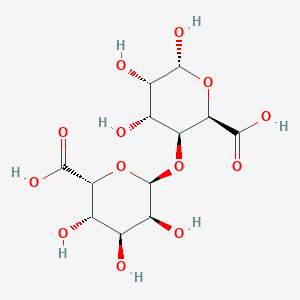
![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
